MLN0905

概述

描述

MLN0905 是一种强效且选择性的 Polo 样激酶 1 (PLK1) 小分子抑制剂。Polo 样激酶 1 是一种丝氨酸/苏氨酸有丝分裂激酶,在有丝分裂细胞周期进程中起着至关重要的作用。Polo 样激酶 1 的过表达与多种癌症的患者预后不良有关。This compound 在临床前模型中显示出显著的抗肿瘤活性,使其成为有希望的癌症治疗候选药物 .

准备方法

合成路线和反应条件: MLN0905 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

- 嘧啶并苯并氮杂卓核的形成。

- 三氟甲基的引入。

- 二甲氨基丙基侧链的连接。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

- 使用高产率反应。

- 优化反应条件以最大程度地减少副产物。

- 实施纯化技术以实现高纯度 .

化学反应分析

反应类型: MLN0905 经历各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个官能团替换一个官能团。

常见试剂和条件:

氧化: 常见试剂包括过氧化氢和高锰酸钾。

还原: 常见试剂包括硼氢化钠和氢化铝锂。

取代: 常见试剂包括卤代烷烃和亲核试剂。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧衍生物 .

科学研究应用

Pharmacokinetics and Pharmacodynamics

Studies have demonstrated that MLN0905 possesses favorable pharmacokinetic properties, making it a viable candidate for clinical applications. It effectively modulates the pharmacodynamic biomarker phosphorylated histone H3 (pHisH3), allowing researchers to track its effects on tumor tissues in vivo . The dosing flexibility of this compound has been highlighted through its successful application in both continuous and intermittent dosing schedules in xenograft models .

Diffuse Large B-Cell Lymphoma (DLBCL)

A pivotal study evaluated the antitumor efficacy of this compound in three human subcutaneous DLBCL xenograft models: OCI-LY10, OCI-LY19, and PHTX-22L. The results indicated significant antitumor activity with both daily and intermittent dosing regimens. In the disseminated OCI-LY19 model, this compound not only inhibited tumor growth but also provided a substantial survival advantage when combined with rituximab, a standard treatment for DLBCL .

| Model | Dosing Regimen | Antitumor Activity | Survival Advantage |

|---|---|---|---|

| OCI-LY10 | Continuous | Significant | Not evaluated |

| OCI-LY19 | Intermittent | Significant | Highly significant |

| PHTX-22L | Continuous | Significant | Not evaluated |

Colon Cancer

This compound has also been tested in colon cancer models, particularly using HCT116 and HT-29 cell lines. In these studies, this compound treatment led to increased levels of pHisH3 expression, indicating G2/M phase arrest and subsequent inhibition of tumor progression. The combination of this compound with other therapeutic agents further enhanced its antitumor effects .

Potential Clinical Implications

The findings from these studies suggest that PLK1 inhibitors like this compound could be promising candidates for clinical trials targeting various malignancies beyond DLBCL. The ability to induce mitotic arrest and DNA damage positions this compound as a potential therapeutic agent not only for lymphomas but also for solid tumors where PLK1 is overexpressed.

作用机制

MLN0905 通过抑制 Polo 样激酶 1 发挥作用,导致细胞周期在前期中期停滞。这种抑制减少了组蛋白 H3 在丝氨酸 10 处的磷酸化,这是细胞周期停滞的标志。 该化合物还诱导癌细胞凋亡和衰老,有助于其抗肿瘤活性 .

类似化合物:

化合物 12b: 另一种具有类似抗肿瘤活性的强效 Polo 样激酶 1 抑制剂。

BI 2536: 一种用于癌症研究的著名 Polo 样激酶 1 抑制剂。

伏拉索替尼: 一种在临床试验中显示出希望的 Polo 样激酶 1 抑制剂。

This compound 的独特性: this compound 因其对 Polo 样激酶 1 的高选择性和效力而脱颖而出。 它已在广泛的人类肿瘤模型中证明了显著的抗肿瘤活性,并且在与其他疗法联合使用时显示出协同作用 .

相似化合物的比较

Compound 12b: Another potent Polo-like kinase 1 inhibitor with similar antitumor activity.

BI 2536: A well-known Polo-like kinase 1 inhibitor used in cancer research.

Volasertib: A Polo-like kinase 1 inhibitor that has shown promise in clinical trials.

Uniqueness of MLN0905: this compound stands out due to its high selectivity and potency against Polo-like kinase 1. It has demonstrated significant antitumor activity in a broad range of human tumor models and has shown synergistic effects when combined with other therapies .

生物活性

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and has been implicated in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and antitumor efficacy across various studies.

PLK1 is essential for mitotic progression, and its overexpression is associated with poor prognosis in several cancers. This compound inhibits PLK1 activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The inhibition of PLK1 by this compound has been shown to induce DNA damage responses, as evidenced by increased levels of phosphorylated histone H3 (pHisH3) and γH2AX, markers indicative of DNA damage and mitotic arrest .

Efficacy in DLBCL Models

Studies have demonstrated that this compound exhibits significant antitumor activity in DLBCL xenograft models. The compound was tested in three human subcutaneous xenograft models: OCI-LY10, OCI-LY19, and PHTX-22L. In each model, this compound showed substantial tumor growth inhibition on both continuous and intermittent dosing schedules .

Table 1: Summary of Antitumor Efficacy in DLBCL Xenograft Models

| Model | Treatment Schedule | Tumor Growth Inhibition | Survival Advantage |

|---|---|---|---|

| OCI-LY10 | Continuous | Significant | Not assessed |

| OCI-LY19 | Intermittent | Highly significant | Yes |

| PHTX-22L | Continuous | Significant | Not assessed |

Combination Therapy

Furthermore, combining this compound with rituximab (a standard treatment for DLBCL) resulted in a synergistic effect, enhancing both antitumor activity and survival advantage in the disseminated OCI-LY19 model. This combination therapy approach suggests a promising avenue for improving clinical outcomes in patients with DLBCL .

Pharmacokinetics and Safety Profile

This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and an acceptable toxicity profile. These characteristics make it a viable candidate for clinical development. The compound's pharmacodynamic effects were monitored through biomarkers such as pHisH3 modulation, providing insights into its mechanism of action in vivo .

Study on Acute Myeloid Leukemia (AML)

In addition to its effects on DLBCL, this compound has been investigated for its potential in treating acute myeloid leukemia (AML). Research indicates that PLK1 inhibition can induce autophagy in AML cells, leading to mTOR dephosphorylation and subsequent apoptosis. This highlights the broader applicability of this compound beyond lymphomas .

Table 2: Summary of Findings on this compound in AML

| Study Focus | Key Findings |

|---|---|

| Autophagy Induction | Induces autophagy in AML cells |

| mTOR Pathway | Results in mTOR dephosphorylation |

| Apoptosis | Triggers apoptosis in AML progenitor cells |

属性

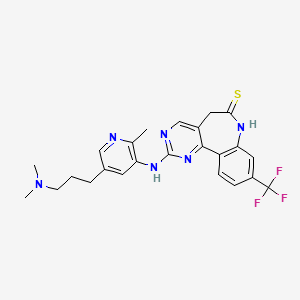

IUPAC Name |

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODBZFJPKJDNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673165 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228960-69-7 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。